N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine
Description
N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
Molecular Formula |
C14H18N4S |
|---|---|
Molecular Weight |
274.39 g/mol |
IUPAC Name |
4-N-cyclohexyl-6-thiophen-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4S/c15-14-17-11(12-7-4-8-19-12)9-13(18-14)16-10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H3,15,16,17,18) |
InChI Key |
VVZCKBSIEHRXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2)C3=CC=CS3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine typically involves the formation of the pyrimidine and thiophene rings followed by their coupling. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
2-thiophenecarboxaldehyde: Used as a precursor in the synthesis of thiophene derivatives.
Cyclohexylamine: Commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine is unique due to its combined pyrimidine and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for multiple biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
